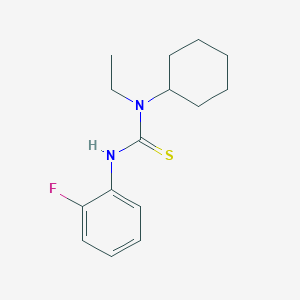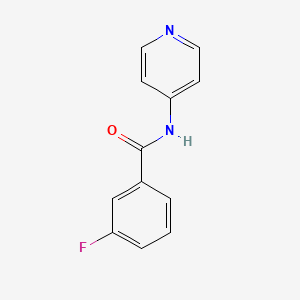![molecular formula C15H10Cl2N2O2 B5567454 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as DPX-E9636, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. This compound belongs to the class of oxadiazoles, which are a group of heterocyclic compounds that have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Anticancer and Antidiabetic Applications
- Anticancer and Antidiabetic Properties: A study by (Shankara et al., 2022) investigated derivatives of 1,3,4-oxadiazoles for their potential as anticancer and antidiabetic agents. The study synthesized a series of new derivatives and explored their biological activities. These compounds exhibited significant anticancer and antidiabetic effects, indicating the potential of 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole derivatives in these areas.
Antioxidant Properties
- Antioxidant Activity: Research by (Shehzadi et al., 2018) highlighted the antioxidant potential of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. This compound demonstrated significant antioxidant activity in various assays, suggesting its potential in abrogating oxidation and inducing endogenous defence systems.
Corrosion Inhibition
- Corrosion and Biocorrosion Control: (Rochdi et al., 2014) investigated the use of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives for controlling corrosion and biocorrosion in brass in simulated cooling water. The study found these compounds to be effective inhibitors, indicating their potential application in industrial settings to protect against corrosion.
Antimicrobial Applications
- Antimicrobial Evaluation: A study by (JagadeeshPrasad et al., 2015) explored the synthesis of new Mannich bases bearing 1,3,4-oxadiazoline ring systems. These compounds were evaluated for their antimicrobial activities, revealing promising results against various microbial strains.
Antibacterial Activity
- Antibacterial Properties: In research by (Parameshwar et al., 2017), novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial activity. This study indicates the potential of such compounds in the development of new antibacterial agents.
Antifungal Evaluation
- Antifungal Activity: A paper by (Nimbalkar et al., 2016) focused on the synthesis and antifungal evaluation of 1,3,4-oxadiazole derivatives. The study demonstrated the potential of these compounds as antifungal agents, with promising activity against various pathogenic fungal strains.
Cytotoxicity and Molecular Docking Studies
- Cytotoxicity and Tubulin Inhibition: Research by (Ahsan et al., 2017) synthesized new series of 1,3,4-oxadiazoles and evaluated their cytotoxicity. The study highlighted their potential as tubulin inhibitors, contributing to their cytotoxic effects, making them candidates for cancer treatment research.
Stability and Chromatographic Determination
- Stability Analysis: A study by (Shehzadi et al., 2018) developed a chromatographic method to determine the stability of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. This research contributes to understanding the compound's stability under various conditions, important for its practical applications.
properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-15(19-21-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIODOWWJAYQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)
![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)
![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)
![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)

![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)
![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)